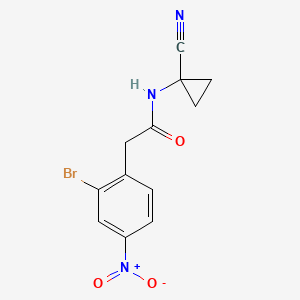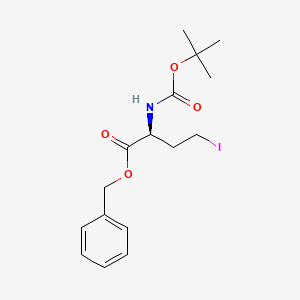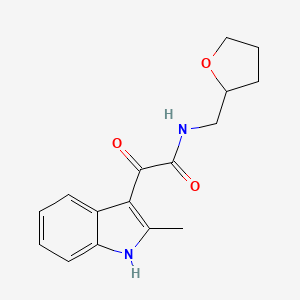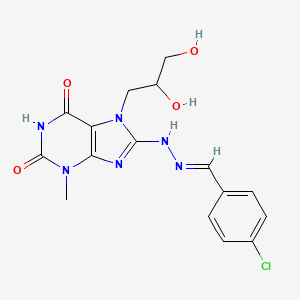
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the class of cyclopropanecarboxamides and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide in lab experiments is its potential as a new drug candidate. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which limits its use in animal and clinical studies.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide. One area of interest is the development of analogs with improved activity and selectivity against cancer cells. Another area is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its toxicity and pharmacokinetics to facilitate its use in animal and clinical studies.
Conclusion:
In conclusion, 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. While its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects, making it a potential candidate for anticancer drug development. However, its use in lab experiments is limited by the lack of information on its toxicity and pharmacokinetics. Future research directions include the development of analogs with improved activity and selectivity, investigation of its potential as a therapeutic agent for other diseases, and determination of its toxicity and pharmacokinetics.
Synthesemethoden
The synthesis of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide involves the reaction of 2-bromo-4-nitroaniline with 1-cyanocyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide has been shown to have potential applications in scientific research. One of the areas of interest is in the field of medicinal chemistry, where this compound can be used to develop new drugs. It has been reported to have activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-10-6-9(16(18)19)2-1-8(10)5-11(17)15-12(7-14)3-4-12/h1-2,6H,3-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLYQXPTFITFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)



![(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2573231.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2573233.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)